3-(azepan-1-ylsulfonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azepan-1-ylsulfonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one, commonly known as AMG-837, is a small molecule drug candidate that has shown potential in the treatment of type 2 diabetes. It belongs to the class of sulfonylurea drugs that work by stimulating insulin secretion from pancreatic beta cells.
Mechanism of Action
AMG-837 works by binding to the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels (KATP channels), which results in depolarization of the cell membrane and the subsequent release of insulin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMG-837 are mainly related to its ability to stimulate insulin secretion. This leads to a reduction in blood glucose levels, which is the primary goal of diabetes treatment. Additionally, AMG-837 has been shown to improve glucose tolerance and increase insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of AMG-837 for lab experiments is its specificity for the SUR1 receptor. This reduces the risk of off-target effects and makes it a useful tool for studying the role of SUR1 in insulin secretion. However, one limitation of AMG-837 is its relatively low potency compared to other sulfonylurea drugs. This means that higher concentrations may be required for certain experiments.
Future Directions
There are several potential future directions for research on AMG-837. One area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes. Another potential direction is the development of more potent derivatives of AMG-837 that may have improved efficacy. Additionally, further studies are needed to fully understand the mechanism of action of AMG-837 and its effects on insulin secretion.
Synthesis Methods
The synthesis of AMG-837 involves a multi-step process that starts with the reaction of 3-methylbenzylamine and 2-bromo-5-chloropyridine to form 1-(3-methylbenzyl)-5-chloro-2-bromopyridine. This compound is then reacted with sodium azide and copper sulfate to form 3-(azepan-1-ylsulfonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one.
Scientific Research Applications
AMG-837 has been extensively studied for its potential in the treatment of type 2 diabetes. In preclinical studies, it has been shown to stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner. This means that it only stimulates insulin secretion when glucose levels are high, which reduces the risk of hypoglycemia.
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-1-[(3-methylphenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-8-6-9-17(14-16)15-20-11-7-10-18(19(20)22)25(23,24)21-12-4-2-3-5-13-21/h6-11,14H,2-5,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXABWXSBNJXDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.